molecular formula C18H14BrClN2O4 B301609 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione

4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione

Cat. No. B301609
M. Wt: 437.7 g/mol
InChI Key: NTOIZXBONWOFCA-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromopyruvic acid hydrazone (BPAH) and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione involves the inhibition of lactate dehydrogenase, an enzyme that plays a crucial role in the glycolytic pathway. By inhibiting this enzyme, BPAH disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical and Physiological Effects:
Apart from its potential as an anticancer agent, 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione has also been studied for its effects on various biochemical and physiological processes. Studies have shown that BPAH can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione in lab experiments include its potential as an anticancer agent and its ability to inhibit glycolysis. However, the limitations of using BPAH in lab experiments include its cytotoxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione. These include exploring its potential as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders, investigating its mechanism of action further, and developing more efficient synthesis methods for this compound. Additionally, studies could be conducted to determine the safety and efficacy of BPAH in vivo and in clinical trials.
Conclusion:
In conclusion, 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potential as an anticancer agent and its ability to inhibit glycolysis make it a promising therapeutic agent for cancer treatment. However, further studies are needed to determine its safety and efficacy in vivo and in clinical trials.

Synthesis Methods

The synthesis of 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with 3-chloro-4-methylphenylhydrazine in the presence of ethyl acetoacetate. The resulting product is further treated with hydrochloric acid to yield the final product.

Scientific Research Applications

The potential applications of 4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione in scientific research are vast. This compound has been studied extensively for its potential as an anticancer agent due to its ability to inhibit glycolysis, a process that is essential for the growth and survival of cancer cells.

properties

Product Name

4-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione

Molecular Formula

C18H14BrClN2O4

Molecular Weight

437.7 g/mol

IUPAC Name

(4E)-4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-1-(3-chloro-4-methylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C18H14BrClN2O4/c1-9-3-4-12(8-14(9)20)22-18(25)13(17(24)21-22)6-10-5-11(19)7-15(26-2)16(10)23/h3-8,23H,1-2H3,(H,21,24)/b13-6+

InChI Key

NTOIZXBONWOFCA-AWNIVKPZSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Br)OC)O)/C(=O)N2)Cl

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3O)OC)Br)C(=O)N2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)Br)OC)O)C(=O)N2)Cl

Origin of Product

United States

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